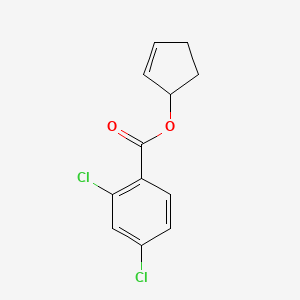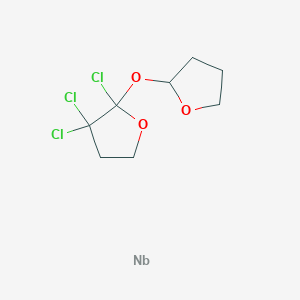
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane is a complex organometallic compound that features niobium as its central element. This compound is characterized by the presence of three chlorine atoms and an oxolane ring, which is a five-membered ring containing one oxygen atom. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane typically involves the reaction of niobium pentachloride with oxolane derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the substitution of chlorine atoms with oxolane groups, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation states of niobium.
Substitution: Chlorine atoms can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include niobium oxides, reduced niobium compounds, and various substituted derivatives
Wissenschaftliche Forschungsanwendungen
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other niobium-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including catalysts and electronic components.
Wirkmechanismus
The mechanism of action of Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane involves its interaction with various molecular targets. The compound can form complexes with different biomolecules, influencing their structure and function. The pathways involved in these interactions are still under investigation, but they may include coordination with metal centers and interactions with organic ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Niobium pentachloride: A simpler niobium compound with five chlorine atoms.
Niobium oxides: Compounds formed by the oxidation of niobium.
Organoniobium compounds: Various niobium-containing organometallic compounds with different ligands.
Uniqueness
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane is unique due to its specific structure, which includes both chlorine atoms and an oxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
119174-68-4 |
|---|---|
Molekularformel |
C8H11Cl3NbO3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane |
InChI |
InChI=1S/C8H11Cl3O3.Nb/c9-7(10)3-5-13-8(7,11)14-6-2-1-4-12-6;/h6H,1-5H2; |
InChI-Schlüssel |
ZGWITZSJBVBFBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)OC2(C(CCO2)(Cl)Cl)Cl.[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


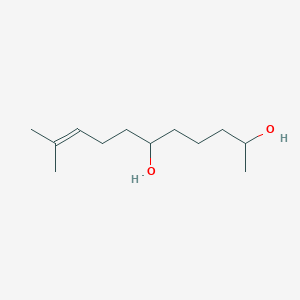
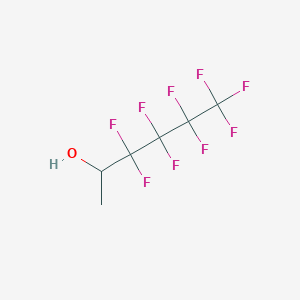
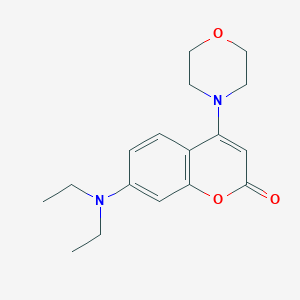
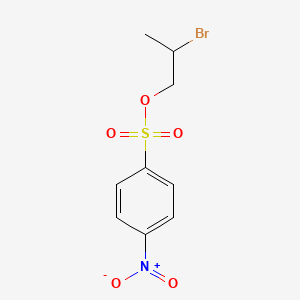
![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)
![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)
![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)

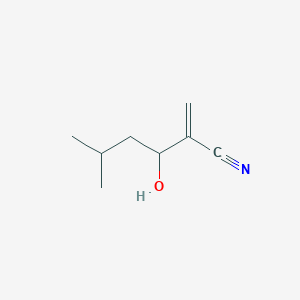
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)

